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Compound of Interest

Compound Name: 4,6-Dichloropyridine-2,3-diamine

Cat. No.: B035752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4,6-Dichloropyridine-2,3-diamine is a substituted pyridine derivative of interest in medicinal

chemistry and materials science. Its structural features, including the arrangement of amino

and chloro substituents on the pyridine ring, govern its reactivity, intermolecular interactions,

and potential biological activity. This technical guide provides a comprehensive overview of the

structural analysis of 4,6-Dichloropyridine-2,3-diamine, drawing upon data from related

compounds to infer its spectroscopic and structural properties. Detailed experimental protocols

for its characterization and visualizations of its structure and potential synthesis are also

presented.
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Property Value

IUPAC Name 4,6-dichloropyridine-2,3-diamine[1]

Molecular Formula C₅H₅Cl₂N₃[1]

Molecular Weight 178.02 g/mol [1]

CAS Number 24484-99-9[1]

Canonical SMILES C1=C(C(=C(N=C1Cl)N)N)Cl[1]

InChI Key JJSSLNPZAKXSRI-UHFFFAOYSA-N[1]

Predicted Structural and Spectroscopic Data
Direct experimental data for 4,6-Dichloropyridine-2,3-diamine is not readily available in the

public domain. The following data is predicted based on the analysis of structurally related

compounds such as 4,6-dichloropyrimidine, various aminodichloropyridines, and

aminodichloropyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted chemical shifts for 4,6-Dichloropyridine-2,3-diamine are presented

below.

Table 2.1: Predicted ¹H NMR Spectral Data
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Proton
Predicted
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J)

Notes

H-5 6.5 - 7.5 s -

The sole

aromatic proton,

its shift is

influenced by the

adjacent chloro

and amino

groups.

-NH₂ (at C-2) 4.5 - 5.5 br s -

Broad singlet

due to

quadrupole

broadening and

potential

exchange.

-NH₂ (at C-3) 5.0 - 6.0 br s -

Likely to have a

different

chemical shift

from the other

amino group due

to the different

electronic

environment.

Table 2.2: Predicted ¹³C NMR Spectral Data
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Carbon
Predicted Chemical Shift
(ppm)

Notes

C-2 150 - 155 Attached to an amino group.

C-3 120 - 125 Attached to an amino group.

C-4 145 - 150 Attached to a chloro group.

C-5 110 - 115
The only carbon atom attached

to a hydrogen.

C-6 155 - 160 Attached to a chloro group.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 2.3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium-Strong

N-H stretching (asymmetric

and symmetric) of primary

amines[2]

1650 - 1600 Strong N-H bending (scissoring)[2]

1580 - 1550 Strong
C=N and C=C stretching

(pyridine ring)[2]

1300 - 1200 Medium C-N stretching[2]

850 - 750 Strong C-Cl stretching[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Table 2.4: Predicted Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

177/179/181 High/Moderate/Low

[M]⁺ isotopic cluster due to the

presence of two chlorine

atoms.

142/144 Moderate [M-Cl]⁺

115/117 Moderate [M-Cl, HCN]⁺

Experimental Protocols
The following are generalized experimental protocols for the structural characterization of 4,6-
Dichloropyridine-2,3-diamine.

Synthesis
A potential synthetic route to 4,6-Dichloropyridine-2,3-diamine could involve the amination of

a polychlorinated pyridine precursor.

Protocol: Diamination of 2,3,4,6-Tetrachloropyridine

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,3,4,6-tetrachloropyridine in a

suitable anhydrous solvent such as dioxane or toluene.

Reagent Addition: Add an excess of a suitable aminating agent, such as a solution of

ammonia in an organic solvent or an ammonia surrogate. A palladium catalyst (e.g.,

Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) may be required to facilitate the reaction.

A base, such as sodium tert-butoxide, is also typically added.

Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere.

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the

reaction with water and extract the product with an organic solvent like ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel to obtain 4,6-Dichloropyridine-2,3-diamine.

NMR Spectroscopy
Protocol:

Sample Preparation: Weigh approximately 5-10 mg of purified 4,6-Dichloropyridine-2,3-
diamine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in an NMR tube.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field

spectrometer. Use a standard pulse sequence.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A sufficient number of scans will be required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Protocol:

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total

Reflectance (ATR) measurement, place a small amount of the solid sample directly on the

ATR crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Protocol:

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

method such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass
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spectrum over an appropriate m/z range.

Visualizations
Molecular Structure
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Caption: Molecular structure of 4,6-Dichloropyridine-2,3-diamine.

Proposed Synthetic Workflow
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Caption: Proposed workflow for the synthesis of 4,6-Dichloropyridine-2,3-diamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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